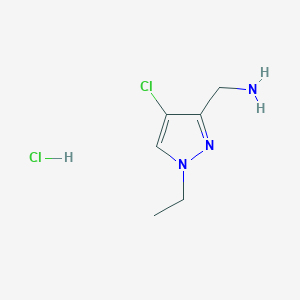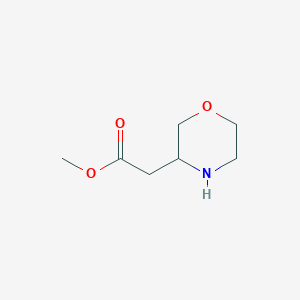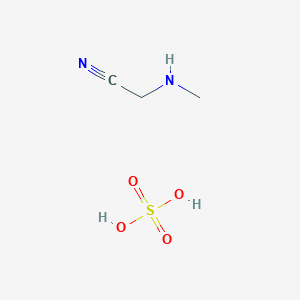![molecular formula C13H10N2O2S B1418111 7-(4-メトキシフェニル)チエノ[3,2-d]ピリミジン-4(3H)-オン CAS No. 827614-34-6](/img/structure/B1418111.png)
7-(4-メトキシフェニル)チエノ[3,2-d]ピリミジン-4(3H)-オン
概要
説明
7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated potential antitumor, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
作用機序
Target of Action
The compound 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to target several key proteins in the body. It has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , indicating its potential as an antitubercular agent . Additionally, it has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK) , a protein that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, when it inhibits BTK, it disrupts the enzymatic activity of the kinase, thereby suppressing the immunological activity of B cells . In the case of Mycobacterium tuberculosis, the compound is believed to inhibit the cytochrome bd oxidase (Cyt-bd) , a key component of the bacterium’s energy metabolism .
Biochemical Pathways
The inhibition of BTK by the compound affects the B cell receptor (BCR) signaling pathway , which is crucial for B cell development . On the other hand, the inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, affecting its survival and proliferation .
Pharmacokinetics
Similar compounds have been evaluated for theirADME (Absorption, Distribution, Metabolism, and Excretion) properties . These studies can provide insights into the bioavailability of the compound, but specific data for this compound is currently unavailable.
Result of Action
The compound’s action results in the suppression of B cell activity and the inhibition of Mycobacterium tuberculosis growth . This could potentially lead to a decrease in symptoms associated with diseases involving these targets, such as certain autoimmune diseases and tuberculosis.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the expression levels of the target proteins can affect the compound’s efficacy . Additionally, factors such as pH, temperature, and the presence of other molecules can influence the stability and activity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the 4-methoxyphenyl group. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[3,2-d]pyrimidine ring system. Subsequent functionalization with a 4-methoxyphenyl group can be achieved through various coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
化学反応の分析
Types of Reactions
7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents, leading to variations in biological activity.
Triazole-pyrimidine hybrids: These compounds combine the pyrimidine ring with a triazole moiety, offering different pharmacological properties.
Benzo[4,5]thieno[3,2-d]pyrimidines: These compounds have a benzene ring fused to the thieno[3,2-d]pyrimidine core, which can enhance their stability and biological activity.
Uniqueness
7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 4-methoxyphenyl group, which can influence its electronic properties and interactions with biological targets. This structural feature may contribute to its observed biological activities and potential therapeutic applications .
特性
IUPAC Name |
7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIAKHXFSBDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


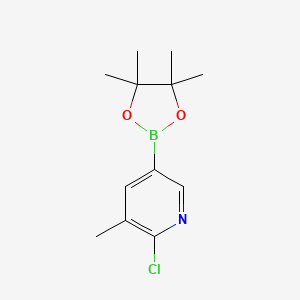
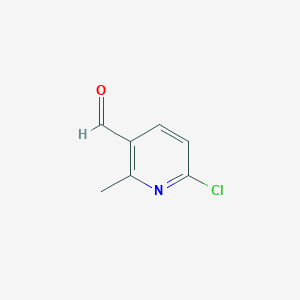
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)

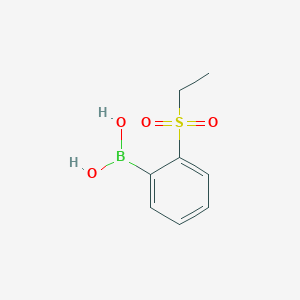

![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)

